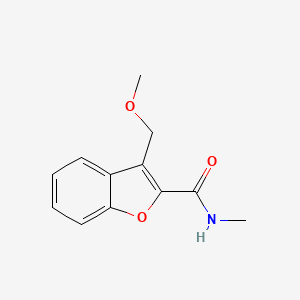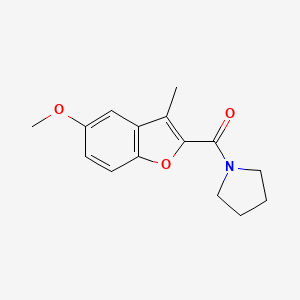
N-ethyl-4-(2-methylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-(2-methylphenyl)piperazine-1-carboxamide, commonly known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Mécanisme D'action
MeOPP acts as a partial agonist at the 5-HT1A receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release and neuronal activity. By binding to this receptor, MeOPP can modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
MeOPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to anxiolytic and antidepressant-like effects. MeOPP has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MeOPP has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the physiological and biochemical effects of this receptor. MeOPP is also relatively stable and can be easily synthesized in large quantities. However, MeOPP has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
Orientations Futures
There are several potential future directions for research on MeOPP. One area of interest is the development of new ligands that target the 5-HT1A receptor with greater selectivity and potency. Another area of interest is the investigation of the potential therapeutic applications of MeOPP, particularly in the treatment of anxiety and depression. Finally, research could focus on the use of MeOPP as a tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes.
Conclusion
In conclusion, MeOPP is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the physiological and biochemical effects of this receptor. MeOPP has a range of biochemical and physiological effects and has several advantages for use in lab experiments. However, it also has some limitations, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
MeOPP can be synthesized through a multi-step process starting from 2-methylphenylacetonitrile. The first step involves the conversion of 2-methylphenylacetonitrile to 2-methylphenylacetamide, followed by N-ethylation using ethyl iodide. The final step involves the cyclization of the N-ethyl-2-methylphenylacetamide using phosgene or triphosgene to yield MeOPP.
Applications De Recherche Scientifique
MeOPP has been studied extensively for its potential applications in scientific research. It has been found to have a high affinity for the serotonin 5-HT1A receptor, making it a useful tool for studying the physiological and biochemical effects of this receptor. MeOPP has also been used as a reference compound for the development of new 5-HT1A receptor ligands.
Propriétés
IUPAC Name |
N-ethyl-4-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-15-14(18)17-10-8-16(9-11-17)13-7-5-4-6-12(13)2/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUKEZFREVFHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)
![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)



